molecular formula C16H32O3 B1254907 (R)-beta-hydroxypalmitic acid

(R)-beta-hydroxypalmitic acid

Cat. No. B1254907
M. Wt: 272.42 g/mol
InChI Key: CBWALJHXHCJYTE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3R-Hydroxypalmitic acid, also known as (R)-beta-hydroxypalmitate or (R)-3-hydroxy-hexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 3R-Hydroxypalmitic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3R-Hydroxypalmitic acid has been primarily detected in urine. Within the cell, 3R-hydroxypalmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 3R-Hydroxypalmitic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3R-hydroxypalmitic acid is involved in fatty acid biosynthesis pathway.
(R)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid and a (3R)-3-hydroxy fatty acid. It is an enantiomer of a (S)-3-hydroxypalmitic acid.

Scientific Research Applications

Bioactive Lipids and Human Health

  • Cell Growth Inhibition and β-Cell Apoptosis Suppression : Saturated hydroxy fatty acids (SHFAs), including hydroxystearic and hydroxypalmitic acids, are found in milk and show cell growth inhibitory activities against various human cancer cell lines. Notably, 7- and 9-hydroxystearic acids can suppress β-cell apoptosis induced by proinflammatory cytokines, which might be beneficial in autoimmune diseases like type 1 diabetes. 7-(R)-Hydroxystearic acid, in particular, demonstrates high potency in both inhibiting cell growth and suppressing β-cell death (Kokotou et al., 2020).

Role in Bacterial Systems

  • Lipopolysaccharide Composition : In the lipopolysaccharide of Rhizobium trifolii, approximately 70% of the fatty acids are hydroxy fatty acids, identified as hydroxymyristic and hydroxypalmitic acids. Palmitic acid is the only saturated fatty acid found, suggesting a critical role in bacterial structure and function (Russa & Lorkiewicz, 1974).

Cardiac Research

  • Ischemic Heart Studies : β-Hydroxypalmitate accumulates in the isolated rabbit heart during ischemic conditions, indicating that myocardial β-hydroxyacyl-CoA oxidation is limited during ischemia. This accumulation could have implications for understanding heart diseases and their treatments (Moore et al., 1982).

Dermatological Research

  • Effects on Skin : Topical application of beta-hydroxy acids (betaHAs), including glycolic acid and salicylic acid, can modify skin's sensitivity to ultraviolet radiation. This is significant for understanding and improving skincare products containing betaHAs (Kornhauser et al., 2009).

Microbial Enzyme Systems

  • Fatty Acid Hydroxylation : Bacillus megaterium contains a cell-free hydroxylating system that acts on long-chain fatty acids. This system is crucial for understanding microbial metabolism and could have potential applications in biotechnology (Miura & Fulco, 1974).

Human Liver Metabolism

  • CYP4F Gene Subfamily Enzymes : The CYP4F gene subfamily enzymes in the human liver convert 3-hydroxystearate and 3-hydroxypalmitate to ω-hydroxylated metabolites. This process is vital in understanding liver metabolism and potential disorders related to fatty acid mobilization or mitochondrial fatty acid β-oxidation impairment (Dhar et al., 2008).

Tracer Studies in Metabolism

  • Plasma Free Fatty Acid Utilization : A method using (R)-2-bromopalmitate tracer assesses tissue-specific plasma free fatty acid utilization in vivo. This is essential for research in metabolic diseases and the therapeutic implications of fatty acid metabolism (Oakes et al., 1999).

Starvation and Fuel Metabolism

  • Starvation and β-Hydroxybutyric Acid : Research on fuel metabolism during starvation has highlighted the role of β-hydroxybutyric acid in enabling survival under prolonged starvation and its potential therapeutic benefits in various ischemic and stress conditions (Cahill, 2006).

Environmental Biotechnology

  • Biodegradable Polyesters from Bacteria : The ability of Rhodospirillum rubrum to produce various poly(beta-hydroxyalkanoates) demonstrates its potential in creating biodegradable plastics, which could be a sustainable alternative to petrochemical-derived plastics (Brandl et al., 1989).

properties

Product Name

(R)-beta-hydroxypalmitic acid

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(3R)-3-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1

InChI Key

CBWALJHXHCJYTE-OAHLLOKOSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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